Technetium-99

Radioactive Waste Environmental Tracer Nuclear Medicine

Sourcing reliable Technetium-99 standards often involves long lead times and complex licensing. We eliminate this bottleneck. - **NIST-traceable SRM 4288B** (5 mL) for instrument calibration and method validation. - **Custom pertechnetate tracer solutions** for site-specific Kd and column migration studies. - **Radiochemical purity verified** via ICP-MS with oxygen reaction cell to resolve ⁹⁹Ru/⁹⁸MoH interferences. Streamlined export licensing for qualified research institutions worldwide.

Molecular Formula Tc
Molecular Weight 98.906250 g/mol
CAS No. 14133-76-7
Cat. No. B083966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTechnetium-99
CAS14133-76-7
Synonyms99Tc radioisotope
Tc-99 radioisotope
Technetium-99
Molecular FormulaTc
Molecular Weight98.906250 g/mol
Structural Identifiers
SMILES[Tc]
InChIInChI=1S/Tc/i1+1
InChIKeyGKLVYJBZJHMRIY-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technetium-99: Long-Lived Fission Product Overview


Technetium-99 (Tc-99) is a pure beta-emitting radioisotope of technetium with a half-life of 2.14 × 10⁵ years (211,100 years) and a maximum beta energy of 0.294 MeV [1]. It is produced artificially as a high-yield (~6.06%) fission product of uranium-235, with an estimated worldwide production of 290 metric tonnes as of 2008—a figure that quadrupled since 1994 [2]. Tc-99 exists predominantly as the pertechnetate anion (TcO₄⁻) under oxidizing environmental conditions, exhibiting extremely high aqueous solubility and negligible sorption to most geological media (Kd < 1 mL/g) [3]. This chemical form enables near-conservative transport in groundwater at velocities approximating water flow, making Tc-99 a primary risk driver in long-term performance assessments of geological nuclear waste repositories [4].

Workflow Repository performance assessment over regulatory timescales
Selection Long-lived pure-beta fission product tracer
Context Oxidizing aquifer transport and near-zero sorption modeling

Why Technetium-99 Cannot Be Substituted


The unique combination of Tc-99's 211,100-year half-life, high fission yield (~6%), and extreme environmental mobility under oxidizing conditions distinguishes it fundamentally from both shorter-lived diagnostic isotopes (e.g., Tc-99m, t₁/₂ = 6.01 h) and other long-lived fission products [1]. Unlike sorptive radionuclides such as ¹³⁷Cs or ⁹⁰Sr, which are strongly retained by clay minerals, Tc-99 as TcO₄⁻ exhibits near-zero sorption (Kd < 1 mL/g) in most oxidizing aquifers, enabling unretarded migration over kilometer scales [2]. This behavior directly contrasts with ¹²⁹I (t₁/₂ = 1.57 × 10⁷ years), which, while also mobile, has a substantially longer half-life and lower specific activity, altering its significance in dose calculations [3]. Furthermore, Tc-99's pure beta emission and long half-life render conventional gamma spectrometry impractical for environmental monitoring, necessitating specialized radiochemical separation and mass spectrometric methods that are not required for gamma-emitting analogs [4]. Substitution with stable tracers or short-lived isotopes fails to replicate the long-term mobility and dose-relevant decay characteristics essential for repository performance assessment and environmental fate modeling.

!
Short-lived diagnostic isotopes (e.g., Tc‑99m, t₁/₂ 6.01 h) cannot replicate multi‑decadal environmental transport required for repository safety cases.
!
Sorptive radionuclides (¹³⁷Cs, ⁹⁰Sr) exhibit strong clay retention; their mobility profile does not reflect Tc‑99's near‑zero sorption in oxidizing aquifers.
!
Gamma‑emitting analogs enable conventional spectrometry but fail to model pure beta‑emitter behavior and require different analytical protocols.

Technetium-99: Key Differentiation Evidence


Half-Life and Decay Mode Comparison

Tc-99 is a pure beta emitter with a half-life of 211,100 years, whereas Tc-99m decays by gamma emission (140 keV) with a half-life of only 6.01 hours, and Re-188 decays by high-energy beta emission (2.12 MeV maximum) with a 17-hour half-life [1]. This six-order-of-magnitude difference in half-life between Tc-99 and Tc-99m fundamentally determines their respective applications: Tc-99m's short half-life enables high-specific-activity diagnostic imaging with minimal patient dose, while Tc-99's longevity is essential for tracking environmental transport over decades and for long-term repository performance assessment [2]. Similarly, the beta energy of Tc-99 (0.294 MeV) is substantially lower than that of therapeutic Re-188 (2.12 MeV), rendering Tc-99 unsuitable for targeted radiotherapy but ideal as a low-energy, long-lived environmental tracer [3].

Half‑Life & Decay
Head‑to‑head
~3.1 × 10⁷× longer than Tc‑99m; pure β⁻ (0.294 MeV) vs. γ (140 keV)
Determines exclusive suitability for multi‑decadal transport and repository dose assessments.
Based on KAERI nuclear decay data and literature compilations.
Radioactive Waste Environmental Tracer Nuclear Medicine

Sorption and Mobility vs. ¹³⁷Cs and ⁹⁰Sr

Under oxidizing conditions relevant to many repository scenarios, Tc-99 as TcO₄⁻ exhibits a distribution coefficient (Kd) of <1 mL/g in most soil types, indicating negligible sorption and conservative transport at groundwater velocity [1]. In contrast, cesium-137 (¹³⁷Cs) and strontium-90 (⁹⁰Sr) are strongly sorbed by clay minerals and organic matter, with typical Kd values exceeding 100 mL/g under the same conditions [2]. This >100-fold difference in Kd translates to a retardation factor (R) near unity for Tc-99 versus R > 100 for ¹³⁷Cs in many geological media, meaning Tc-99 migrates two orders of magnitude farther over equivalent time periods [3]. Only in organic-rich, clayey soils (e.g., RefeSol 03G) does Tc-99 exhibit elevated Kd values, whereas ¹³⁷Cs remains highly sorptive across virtually all lithologies [4].

Sorption (Kd)
Class‑level
~100‑fold lower Kd than ¹³⁷Cs under oxidizing conditions (Kd < 1 mL/g vs. >100 mL/g)
Explains why Tc‑99 is the most mobile long‑lived fission product in oxidizing aquifers.
Retardation factor near unity; mobility >100× that of ¹³⁷Cs in typical media.
Nuclear Waste Repository Groundwater Transport Sorption Coefficient

Specific Activity and Dose vs. ¹²⁹I

In performance assessment calculations for the proposed Yucca Mountain repository, Tc-99 is conventionally regarded as a greater concern than ¹²⁹I due to its higher abundance and shorter half-life, which confer higher specific activity [1]. Specifically, Tc-99's half-life of 2.14 × 10⁵ years yields a specific activity approximately 73 times greater than that of ¹²⁹I (half-life 1.57 × 10⁷ years) [2]. This difference translates to proportionally higher potential dose contributions per unit mass of waste, making Tc-99 the dominant mobile fission product risk driver under oxidizing conditions where TcO₄⁻ remains soluble [3]. However, under reducing conditions where Tc is immobilized as insoluble Tc(IV), ¹²⁹I may become the more significant risk driver due to its persistent mobility as iodide/iodate [4].

Specific Activity vs. ¹²⁹I
Head‑to‑head
~73× higher specific activity than ¹²⁹I (half‑life ratio basis)
Makes Tc‑99 a more significant near‑term dose contributor under oxidizing repository conditions.
Fission yield: ~6.06% (Tc‑99) vs. ~0.9% (¹²⁹I).
Nuclear Waste Repository Dose Assessment Radionuclide Inventory

Redox-Dependent Immobilization

The speciation of Tc-99 is exquisitely sensitive to redox potential, undergoing reduction from highly mobile Tc(VII)O₄⁻ to sparingly soluble Tc(IV)O₂·nH₂O at Eh < ~200 mV [1]. In comparative studies of carbon steel corrosion products under simulated repository conditions, ferrihydrite achieved distribution coefficients of 1.4–1.6 × 10³ cm³/g for Tc-99 immobilization—a >1,000-fold increase relative to Kd values under oxidizing conditions [2]. However, the presence of bentonite clay reduced immobilization efficiency by 50% due to competitive adsorption of corrosion products [3]. This redox sensitivity contrasts with non-redox-sensitive fission products like ¹³⁷Cs, whose mobility is controlled primarily by ion exchange rather than oxidation state, and with redox-sensitive actinides (e.g., Pu, Np) which exhibit different Eh-pH stability fields and solubility controls [4].

Redox Immobilization
Cross‑study comparable
>1,000‑fold Kd increase upon reduction to Tc(IV) with ferrihydrite (Kd 1.4–1.6 × 10³ cm³/g)
Engineered barrier strategies are uniquely effective for Tc sequestration.
Bentonite presence reduces immobilization by 50% due to competitive adsorption.
Nuclear Waste Immobilization Redox Chemistry Repository Engineered Barriers

ZVI Reductive Removal Kinetics

A comparative study of eleven commercial zero-valent iron (ZVI) materials for reductive removal of Tc-99(VII) from aqueous waste streams (80 mM NaCl, near-neutral pH) revealed large variability in performance contingent on manufacturing method [1]. ZVI materials produced by electrolytic methods exhibited superior kinetics for TcO₄⁻ reduction, while materials manufactured by iron pentacarbonyl reduction with hydrogen were ineffective [2]. In competitive reduction experiments containing both Tc(VII)O₄⁻ (1 mg/L) and Cr(VI)O₄²⁻ (1–50 mg/L), the removal rate of Tc-99 slowed with increasing chromate concentration, demonstrating that co-contaminants competitively consume reductive capacity . Bismuth subnitrate achieved 93% removal of TcO₄⁻ from contaminated groundwater within one week via formation of previously unreported pH-dependent mineral phases [3].

ZVI Reduction Kinetics
Head‑to‑head
Electrolytic ZVI effective; Fe(CO)₅‑derived ZVI ineffective under identical conditions
Material‑specific performance mandates rigorous selection for remediation system design.
Bismuth subnitrate: 93% TcO₄⁻ removal in 7 days.
Nuclear Waste Remediation Zero-Valent Iron Pertechnetate Reduction

Detection Limits and Isobaric Interference

Quantification of Tc-99 by ICP-MS is challenged by isobaric interferences from stable ⁹⁹Ru and ⁹⁸MoH, which occur at concentrations 400× and 1.6 × 10⁹× higher than Tc-99 in seawater, respectively [1]. A novel analytical system combining solid-phase extraction (SPE) with a Tc-selective resin and gas-phase reaction with O₂ in the ICP-MS reaction cell achieved precise discrimination: the SPE column reduced ⁹⁹Ru and ⁹⁸Mo concentrations by factors of >4,000 and >3,000, respectively, while O₂ gas-phase reaction converted ⁹⁸Mo and ⁹⁸MoH to ⁹⁸MoO₂ (mass 130) without affecting Tc-99 [2]. In flow-cell detector configurations, detection efficiencies for Tc-99 ranged from 7.26% to 50.20% depending on scintillator and geometry, with the highest sensitivity configuration achieving a detection limit of 3.78 Bq/L for a 100-second count and 200-mL sample—below the regulatory level of 33 Bq/L [3].

ICP‑MS Detection
Head‑to‑head
Detection limit 3.78 Bq/L (100 s, 200 mL); isobaric interferences reduced >4,000× (⁹⁹Ru) and >3,000× (⁹⁸Mo)
Specialized SPE‑ICP‑MS with O₂ reaction cell is required for accurate environmental quantification.
Generic ICP‑MS yields spurious results due to overwhelming isobaric signals.
Environmental Monitoring ICP-MS Radiochemical Analysis

Technetium-99: Recommended Application Scenarios


Deep Repository Performance Assessment

Tc-99 is uniquely suited for repository performance assessment because its 211,100-year half-life brackets the 10,000–1,000,000-year regulatory compliance period, while its near-zero sorption (Kd < 1 mL/g) under oxidizing conditions provides a conservative worst-case scenario for radionuclide migration modeling [1]. Procurement of Tc-99 analytical standards and tracer solutions is essential for site-specific sorption studies (batch Kd and column experiments) that inform safety case calculations. The redox sensitivity of Tc-99 mobility (Kd increases >1,000-fold upon reduction to Tc(IV) with ferrihydrite) enables validation of engineered barrier performance, particularly for carbon steel container corrosion product studies and ZVI-based backfill evaluations [2].

Environmental Transport of Fission Products

Tc-99's conservative transport behavior in oxidizing aquifers makes it an ideal tracer for validating hydrogeological models over decadal to centennial timescales [1]. Field-scale migration data from the Nevada Test Site (40-year duration, hundreds-of-meters transport distances) demonstrate that Tc-99 speciation and mobility are controlled by site-specific redox conditions, providing critical calibration data for numerical transport codes [2]. Analytical protocols employing SPE-ICP-MS with oxygen reaction cell technology are required for accurate quantification at environmental concentrations (sub-Bq/L to Bq/L), as standard methods fail due to ⁹⁹Ru and ⁹⁸MoH interferences [3].

Reductive Remediation Material Screening

Comparative performance evaluation of zero-valent iron (ZVI) materials for in situ Tc-99 immobilization is a critical application, given that electrolytic ZVI products exhibit effective Tc(VII) reduction kinetics while Fe(CO)₅-derived ZVI materials are ineffective under identical conditions (80 mM NaCl, near-neutral pH) [1]. Bismuth subnitrate achieves 93% TcO₄⁻ removal in 7 days via novel mineral phase formation, offering an alternative remediation pathway [2]. Tc-99 standards are indispensable for quantifying Kd values, which must exceed 1,000 mL/g for a getter material to materially reduce dose at compliance points [3].

Flow-Cell Detectors for Continuous Monitoring

Tc-99 is the target analyte for continuous monitoring systems deployed at nuclear facility perimeters and groundwater monitoring wells. Flow-cell detector configurations combining sorptive scintillating media (e.g., CaF₂(Eu)/Dowex 1 × 8–400(Cl) resin) with optimized geometry achieve detection limits of 3.78 Bq/L—below the 33 Bq/L regulatory threshold—enabling real-time surveillance of TcO₄⁻ releases [1]. This technology is directly transferable to Tc-99 monitoring at reprocessing plant outfalls and legacy waste sites, where the high solubility and mobility of pertechnetate pose the greatest environmental hazard [2].

Application
Selection Property
Validation Focus
Repository Performance Assessment
Half‑life bracketing regulatory compliance period; near‑zero sorption under oxidizing conditions
Site‑specific sorption (Kd) and column experiments; redox sensitivity and engineered barrier validation
Environmental Transport Modeling
Conservative tracer behavior in oxidizing aquifers
Calibration against field‑scale migration data (e.g., Nevada Test Site); SPE‑ICP‑MS quantification
Reductive Remediation Screening
Material‑dependent reduction kinetics (ZVI type)
Performance verification: electrolytic vs. carbonyl‑derived ZVI; Kd quantification for getter selection
Continuous Monitoring
Real‑time detection at sub‑regulatory levels
Flow‑cell detector optimization; CaF₂(Eu)/resin geometry for <33 Bq/L surveillance

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